Product packaging for FMOC-D-Allo-THR(TBU)-OH(Cat. No.:CAS No. 170643-02-4)

FMOC-D-Allo-THR(TBU)-OH

Cat. No.: B557748
CAS No.: 170643-02-4
M. Wt: 397.5 g/mol
InChI Key: LZOLWEQBVPVDPR-JLTOFOAXSA-N
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Description

Significance of Non-Canonical Amino Acids in Peptide Science

While the 20 proteinogenic, or canonical, amino acids form the primary building blocks of life, medicinal chemists and biochemists increasingly utilize non-canonical amino acids (ncAAs) to construct designer peptides with enhanced therapeutic properties. nih.govacs.org The incorporation of ncAAs is a powerful strategy for creating peptidomimetics—molecules that mimic natural peptides but possess improved characteristics. nih.gov Replacing natural amino acids with ncAAs can lead to peptides with greater stability against enzymatic degradation, controlled secondary structures, and higher biological activity. nih.gov

Nature itself provides inspiration for using ncAAs, as seen in non-ribosomal peptides (NRPs) and ribosomally synthesized and post-translationally modified peptides (RiPPs), which often contain unique amino acid architectures responsible for their potent biological activities. nih.gov By expanding the chemical toolbox beyond the canonical 20, researchers can access a vast chemical space to develop novel peptide-based drugs, probes for studying protein function, and new biomaterials. researchgate.netfrontiersin.org The use of ncAAs with altered stereochemistry, such as D-amino acids, is particularly effective in modulating the conformational and biological properties of peptides. oup.com

Overview of Fmoc-Protected Amino Acid Derivatives in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, allowing for the stepwise assembly of amino acids into a peptide chain anchored to a solid polymer resin. researchgate.net The success of this method relies on a system of "orthogonal" protecting groups, which mask reactive functional groups to prevent unwanted side reactions during synthesis. iris-biotech.depeptide.com

The most widely used strategy in SPPS is the Fmoc/tBu approach. iris-biotech.denih.gov In this system:

The α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. peptide.comchempep.com This group is stable during the coupling reaction but can be cleanly removed with a mild base, typically a solution of piperidine (B6355638) in an organic solvent, to allow the next amino acid to be added. iris-biotech.dechempep.com

Reactive side chains, such as the hydroxyl group of threonine, are protected by acid-labile groups, most commonly the tert-butyl (tBu) ether. iris-biotech.denih.gov

This orthogonality is crucial: the Fmoc group is removed at every cycle of amino acid addition, while the tBu side-chain protection remains intact until the very end of the synthesis, when it is removed simultaneously with the cleavage of the completed peptide from the resin using a strong acid like trifluoroacetic acid (TFA). iris-biotech.dechempep.com

Fmoc-D-allo-Thr(tBu)-OH is a building block designed specifically for this methodology, ensuring the precise and efficient incorporation of the D-allo-threonine residue into a growing peptide chain. chemimpex.com

Unique Stereochemical Considerations of D-allo-Threonine and its Derivatives

Threonine is one of two proteinogenic amino acids, along with isoleucine, that possesses two chiral centers, at the α-carbon (Cα) and the β-carbon (Cβ). wikipedia.orgtestbook.com This results in four possible stereoisomers. wikipedia.org The "D" designation in D-allo-threonine refers to the configuration at the α-carbon, while the "allo" prefix distinguishes it from the more common D-threonine based on the configuration of the β-carbon. wikipedia.org

The four stereoisomers of threonine have distinct spatial arrangements of their atoms. The configuration is defined by the positions of the amino and hydroxyl groups around the Cα and Cβ atoms. wikipedia.orgtestbook.com

L-Threonine (2S, 3R) : The naturally occurring, proteinogenic form.

D-Threonine (2R, 3S) : The enantiomer of L-Threonine.

L-allo-Threonine (2S, 3S) : A diastereomer of L-Threonine, rarely found in nature. wikipedia.org

D-allo-Threonine (2R, 3R) : The enantiomer of L-allo-Threonine and a diastereomer of D-Threonine. wikipedia.orgnih.gov

The key difference between "threonine" and "allo-threonine" isomers lies in the relative orientation of the substituents at the β-carbon. wikipedia.orgresearchgate.net In D-allo-threonine, both the Cα and Cβ chiral centers have the R-configuration. nih.gov This specific stereochemistry is fundamental to its role in peptide design, as it dictates the three-dimensional orientation of the side-chain methyl and hydroxyl groups relative to the peptide backbone.

The chirality of both the α-carbon and the side chain significantly influences a peptide's backbone conformation and, consequently, its biological function. rsc.org While the conformational preferences of D-amino acids are generally expected to be a mirror image of their L-counterparts, the presence of a second chiral center in the side chain, as in threonine, adds another layer of complexity. oup.comoup.com

Diastereomeric Configuration at the β-Carbon of the Threonine Side Chain

Historical Context and Evolution of this compound Utilization

The use of this compound is intrinsically linked to two major advancements in chemical biology: the development of Fmoc-based SPPS and the growing appreciation for non-canonical amino acids in drug discovery.

The Fmoc group was first introduced for peptide synthesis in the 1970s, offering a milder alternative to the harsh, acid-based deprotection steps of the older Boc-SPPS method. nih.gov This "orthogonal" Fmoc/tBu strategy became the method of choice for synthesizing delicate or modified peptides, such as those containing post-translational modifications, that would not survive the traditional cleavage conditions. nih.gov

The synthesis of specifically protected non-canonical amino acids like this compound followed the demand for more sophisticated peptide designs. Early work focused on establishing efficient synthetic routes to obtain these specialized building blocks. For example, improved methods have been developed to synthesize D-allothreonine derivatives from the inexpensive starting material L-threonine through processes like epimerization. researchgate.net The development of reliable synthetic procedures for compounds like this compound has been crucial for their adoption in research and drug development, enabling their use in the total synthesis of complex natural products and the design of novel therapeutic peptides. chemimpex.comresearchgate.net

Table of Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27NO5 B557748 FMOC-D-Allo-THR(TBU)-OH CAS No. 170643-02-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOLWEQBVPVDPR-JLTOFOAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449427
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-allothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170643-02-4
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-allothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-3-tert-Butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU3YJ8UT7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Fmoc D Allo Thr Tbu Oh

Strategies for the Preparation of D-allothreonine Building Blocks

The core challenge in synthesizing Fmoc-D-allo-Thr(tBu)-OH lies in obtaining the D-allothreonine ((2R,3R)-2-amino-3-hydroxybutanoic acid) backbone. Researchers have developed several key strategies which can be broadly categorized into two main approaches: the modification of existing and readily available threonine stereoisomers through epimerization, and the construction of the D-allothreonine molecule from simpler, often achiral, starting materials using asymmetric synthesis methodologies. researchgate.netbohrium.com

Epimerization is a chemical process that alters the configuration at one of two or more stereocenters in a molecule. Since L-threonine is an inexpensive and abundant starting material, methods to convert it into the less common D-allothreonine are of significant interest. researchgate.net This transformation specifically targets the α-carbon of the amino acid, inverting its stereochemistry from (S) to (R) while leaving the β-carbon configuration unchanged.

A notable method for the epimerization of threonine isomers involves the use of a catalytic amount of salicylaldehyde (B1680747) in an acidic medium, such as glacial acetic acid. researchgate.netgoogle.com This process facilitates the inversion of the stereocenter at the α-carbon. The reaction proceeds through the formation of a Schiff base between the amino group of threonine and the salicylaldehyde. google.com This intermediate allows for the racemization or epimerization at the α-position. Subsequent separation of the resulting diastereomeric mixture of L-threonine and D-allothreonine is then required. researchgate.net One reported synthesis using this approach afforded D-allothreonine with a high diastereomeric excess of 96%. researchgate.net While effective at inducing epimerization, a drawback of this method can be the difficulty in separating the resulting mixture of epimers from the reaction medium. google.com

Key Aspects of Salicylaldehyde-Induced Epimerization
ParameterDescriptionTypical Conditions/ResultsReference
Starting MaterialInexpensive and readily available threonine isomer.L-Threonine (L-Thr) researchgate.net
CatalystAromatic aldehyde that forms a Schiff base with the amino acid.Salicylaldehyde researchgate.netgoogle.com
SolventProvides the acidic environment for the reaction.Glacial Acetic Acid google.com
Key IntermediateFacilitates the inversion at the α-carbon.Schiff Base google.com
OutcomeA mixture of diastereomers is formed.Mixture of L-Thr and D-alloThr researchgate.net
Reported PurityDiastereomeric excess (de) of the desired product after separation.96% de for D-alloThr researchgate.net

Classical resolution via the formation of diastereomeric salts is a powerful and widely used technique for separating stereoisomers. core.ac.uk This method is particularly relevant after an epimerization step that results in a mixture of diastereomers, such as D-allothreonine and L-threonine. researchgate.net The principle involves reacting the mixture of amino acid diastereomers with a single enantiomer of a chiral resolving agent, typically a chiral acid or base. core.ac.ukacs.org This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities.

A specific application of this involves the N-acetylation of the amino acid mixture, followed by the formation of ammonium (B1175870) salts. nih.govtandfonline.com For instance, a mixture of N-acetyl-D-allothreonine (Ac-D-aThr) and N-acetyl-L-threonine (Ac-L-Thr) can be converted to their ammonium salts. nih.gov Due to the difference in solubility, one of the diastereomeric salts will preferentially precipitate from a suitable solvent like ethanol. nih.gov After filtration to separate the less-soluble salt, the desired N-acetyl-D-allothreonine can be recovered from the filtrate and hydrolyzed to yield D-allothreonine with a very high diastereomeric excess, often greater than 99% after recrystallization. nih.govtandfonline.com

Asymmetric synthesis provides a more direct route to specific stereoisomers, avoiding the need for resolving mixtures of diastereomers. These methods build the chiral centers of the molecule with a high degree of stereochemical control, often starting from achiral or prochiral precursors.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. This strategy has been successfully applied to the synthesis of various amino acids. renyi.huacs.org

One prominent example involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or dehydroamino acids. bohrium.com These complexes act as chiral templates, where the metal and its chiral ligand create a rigid, asymmetric environment. This environment forces reactions, such as Michael additions, to occur from a specific face, leading to a high degree of diastereoselectivity. bohrium.com For instance, the asymmetric synthesis of (S)-allo-O-propargylthreonine derivatives has been achieved with high diastereomeric excess (>90%) through the Michael addition of propargyl alcohols to a Ni(II) complex of a dehydroamino acid and a chiral auxiliary. bohrium.com Though this example yields the L-allo isomer, the principle demonstrates the power of chiral metal complexes in controlling stereochemistry. Other approaches have used chiral auxiliaries derived from compounds like D-phenylalanine to direct stereoselective reactions. renyi.hu

Enzymatic methods are highly valued in stereoselective synthesis due to the exceptional specificity of enzymes. Kinetic resolution is a process where an enzyme selectively reacts with one enantiomer or diastereomer in a mixture, leaving the other unreacted and thus resolved. core.ac.ukresearchgate.net

In the context of D-allothreonine synthesis, threonine aldolases (LTA and DTA) are particularly relevant enzymes. acs.orgresearchgate.net These enzymes catalyze the reversible aldol (B89426) condensation of glycine with an aldehyde. acs.org D-threonine aldolase (B8822740) (DTA), for example, can catalyze the reaction between glycine and acetaldehyde (B116499) to produce a mixture of D-threonine and D-allothreonine. researchgate.net While this directly produces the desired D-allo isomer, the diastereoselectivity can sometimes be low. acs.org

A more refined approach combines enzymatic isomerization with simultaneous crystallization. researchgate.netuni-duesseldorf.de For example, an amino acid racemase can be used to interconvert L-threonine and D-allothreonine in solution. researchgate.netgoogle.com Because D-allothreonine is often less soluble than L-threonine, it will preferentially crystallize out of the solution as it is formed. This continuous removal of the product from the equilibrium drives the reaction towards the formation of more D-allothreonine, a concept known as dynamic kinetic resolution. uni-duesseldorf.de This method can produce D-allothreonine with very high purity and in good yields. researchgate.net For instance, one study reported obtaining 30.8 g of D-allothreonine with a diastereomeric excess greater than 99.2% using this combined enzymatic resolution and crystallization technique. researchgate.net

Enzymatic Approaches to D-allothreonine
Enzymatic MethodEnzyme(s)PrincipleOutcomeReference
Aldol CondensationD-Threonine Aldolase (DTA)Catalyzes the reaction of glycine and acetaldehyde.Direct synthesis of D-threonine and D-allothreonine, though diastereoselectivity may be moderate. acs.orgresearchgate.net
Dynamic Kinetic ResolutionAmino Acid RacemaseEnzymatic isomerization of L-threonine to D-allothreonine coupled with the simultaneous crystallization of the less soluble D-allothreonine product.High yield and high purity D-allothreonine (>99% de). researchgate.netuni-duesseldorf.de
Sequential Enzymatic ReactionAmino Acid Racemase and L-Threonine DeaminaseRacemase converts L-threonine to a mix of L-threonine and D-allothreonine. Deaminase then selectively removes the remaining L-threonine.Purified D-allothreonine is obtained. google.com

Asymmetric Synthesis Approaches to D-allothreonine Derivatives

Utilizing Chiral Auxiliaries and Templates

Protecting Group Strategies for Fmoc-D-allo-Thr(tBu)-OHwikipedia.orgactivotec.comcreative-peptides.com

The effective synthesis of this compound hinges on the strategic use of protecting groups to mask the reactive amino and hydroxyl functionalities of the D-allothreonine backbone. peptide.com This approach prevents unwanted side reactions during peptide synthesis. The most common and effective strategy involves an orthogonal protection scheme, where the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by the acid-labile tert-Butyl (tBu) group. iris-biotech.de

Fmoc Group for Amino Protectionwikipedia.orgactivotec.comaltabioscience.com

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is widely employed in solid-phase peptide synthesis (SPPS) for the temporary protection of the α-amino group of amino acids. wikipedia.orgaltabioscience.com Its popularity stems from its stability under various coupling conditions and its facile removal under mild basic conditions, typically with a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgactivotec.com This orthogonality is crucial as it allows for the selective deprotection of the N-terminus without affecting the acid-labile side-chain protecting groups or the linkage of the peptide to the resin support. wikipedia.orgpeptide.com

The introduction of the Fmoc group can be achieved using reagents such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). wikipedia.org While both are effective, Fmoc-OSu is often preferred due to more controlled reaction conditions and fewer side reactions. The progress of the Fmoc deprotection can be conveniently monitored by UV spectroscopy due to the fluorescent nature of the dibenzofulvene byproduct released. wikipedia.org

Table 1: Comparison of Fmoc Introduction Reagents

ReagentAdvantagesDisadvantages
Fmoc-OSu Easier to control reaction, fewer side reactions. May require specific reaction conditions for optimal yield.
Fmoc-Cl Readily available.Can lead to side reactions if not used under carefully controlled conditions.

tert-Butyl (tBu) Group for Hydroxyl Protectionwikipedia.orgactivotec.com

The hydroxyl group of the threonine side chain must be protected to prevent undesirable side reactions, such as O-acylation, during peptide coupling. nih.gov The tert-butyl (tBu) group is a common choice for this purpose due to its stability under the basic conditions used for Fmoc group removal. iris-biotech.de The protection of the hydroxyl group is typically achieved by reacting the amino acid with isobutene in the presence of a strong acid catalyst. thieme-connect.com

The tBu group's steric hindrance also plays a role in minimizing certain side reactions, such as aspartimide formation, when adjacent to aspartic acid residues. ug.edu.pl

The key to the Fmoc/tBu strategy is the orthogonal nature of the protecting groups, which allows for their selective removal at different stages of the synthesis. iris-biotech.de The Fmoc group is removed at each step of peptide chain elongation using a mild base, typically piperidine. wikipedia.orgactivotec.com

In contrast, the tBu group is stable to these basic conditions and is removed at the final stage of synthesis, concurrently with the cleavage of the peptide from the solid support. iris-biotech.de This is achieved using strong acidic conditions, commonly a solution of trifluoroacetic acid (TFA). iris-biotech.depeptide.com The specific "cleavage cocktail" often includes scavengers to prevent the reactive carbocations generated during deprotection from causing unwanted modifications to sensitive amino acid residues. thermofisher.com

Table 2: Deprotection Conditions for Fmoc and tBu Groups

Protecting GroupReagent for RemovalConditionsStage of Synthesis
Fmoc Piperidine (20% in DMF) wikipedia.orgMildly basicEach coupling cycle
tBu Trifluoroacetic acid (TFA) iris-biotech.deStrongly acidicFinal cleavage

Optimization of Synthetic Routes for Yield and Puritywikipedia.orgactivotec.comug.edu.pl

Optimizing the synthetic route for this compound is crucial for obtaining a high-quality product suitable for both research and industrial applications. This involves refining protocols to maximize yield and ensuring the purity and stereochemical integrity of the final compound.

High-Yielding Protocols for Industrial and Research Scalewikipedia.orgactivotec.com

Several strategies have been developed to enhance the yield of this compound. One reported method involves the protection of the hydroxyl group with the tBu group using sulfuric acid and 2-methylpropene, followed by the deprotection of the tBu ester, although this particular method resulted in a low yield of 8%. medchemexpress.com More efficient protocols focus on optimizing reaction conditions such as temperature, reaction time, and the choice of reagents and solvents. For instance, maintaining a specific pH range during the introduction of the Fmoc group can significantly improve the yield.

Verification of Purity and Stereochemical Integrity Post-Synthesiswikipedia.org

Ensuring the purity and stereochemical integrity of this compound is paramount for its use in peptide synthesis. Any impurities or racemization can lead to the formation of incorrect peptide sequences and diastereomeric peptides, which are often difficult to separate.

A variety of analytical techniques are employed to verify the quality of the synthesized compound:

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of the final product. By using optimized methods and characterized standards of potential impurities, even those that might co-elute with the main product can be detected and quantified.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure of the compound and to ensure that the protecting groups are correctly attached. researchgate.net Two-dimensional NMR techniques can be used to verify the stereochemistry. digitellinc.com

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. researchgate.net

Optical Rotation: Measurement of the specific optical rotation can help to confirm the enantiomeric purity of the D-allo-threonine derivative.

The combination of these analytical methods provides a comprehensive assessment of the purity, structure, and stereochemical integrity of the synthesized this compound, ensuring its suitability for the demanding requirements of peptide synthesis.

Advanced Applications in Peptide Synthesis and Engineering

Integration of Fmoc-D-allo-Thr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids into a desired sequence on a solid support. chemimpex.com The integration of this compound into SPPS protocols requires careful consideration of coupling conditions to ensure high efficiency and prevent unwanted side reactions.

The selection of coupling reagents is paramount for achieving efficient amide bond formation, particularly when incorporating sterically hindered amino acids. For this compound, reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly employed.

These reagents, in the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA), convert the carboxylic acid of the incoming amino acid into a highly reactive acylium-type species, facilitating nucleophilic attack by the free amine of the resin-bound peptide. Research has shown that HATU can be particularly effective, even for challenging couplings. nih.gov For instance, studies have demonstrated that a double coupling strategy using HATU with a 15-fold molar excess of the amino acid can achieve complete loading for many amino acids, including the β-branched Fmoc-Thr(tBu)-OH. nih.gov While specific data for the D-allo isomer is less common, these conditions provide a strong starting point.

The choice of solvent also plays a role, with dimethylformamide (DMF) being a standard choice due to its excellent solvating properties for both the protected amino acids and the growing peptide chain. semanticscholar.org

Table 1: Common Coupling Reagents for SPPS

Reagent Full Name Activator Type Notes
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Uronium/Aminium Salt Widely used, efficient, and cost-effective. semanticscholar.org
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Uronium/Aminium Salt Highly reactive, often used for difficult couplings. nih.gov

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Carbodiimide / Additive | A classic combination, generally effective but can be slower. google.com |

Incomplete coupling reactions can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide. Therefore, monitoring the efficiency of each coupling step is crucial. The Kaiser test is a common qualitative method used to detect the presence of free primary amines on the resin. A positive result (a blue color) indicates an incomplete reaction, necessitating a second coupling.

In cases of persistent incomplete coupling, several strategies can be employed. These include:

Double Coupling: Repeating the coupling step to drive the reaction to completion. nih.gov

Capping: Acetylating any unreacted amino groups with acetic anhydride (B1165640) to prevent them from participating in subsequent coupling steps. This results in a truncated peptide that is easier to purify away from the desired product.

Use of Stronger Coupling Reagents: Switching to a more potent activator like HATU if a less reactive one was initially used. nih.gov

Recent advancements in SPPS have explored wash-free processes, which significantly reduce solvent waste. researchgate.net These methods rely on precise reagent stoichiometry and can incorporate volatile bases that are removed by evaporation, streamlining the synthesis cycle. researchgate.net

The stereochemistry of this compound presents unique steric challenges. The "allo" configuration means that the stereochemistry at the alpha-carbon is inverted (D-configuration) relative to the naturally occurring L-amino acids, while the chirality of the side chain at the beta-carbon is retained. nih.gov This, combined with the bulky tert-butyl (tBu) protecting group on the side-chain hydroxyl and the Fmoc protecting group on the alpha-amino group, creates significant steric hindrance around the reactive carboxyl group.

This steric bulk can slow down the rate of the coupling reaction. The D-configuration at the C-terminus of a growing peptide chain has been observed to sometimes have favorable cyclization kinetics, which may be due to reduced steric hindrance during the bond formation between a D- and an L-amino acid. semanticscholar.org However, during the linear chain elongation in SPPS, the bulky nature of this compound generally necessitates the use of potent coupling reagents and potentially longer reaction times or double coupling to ensure complete incorporation. nih.gov

Monitoring Coupling Efficiency and Addressing Incomplete Coupling

Conformational Impact of D-allo-Threonine Incorporation in Peptides

The introduction of D-amino acids into a peptide sequence can dramatically alter its three-dimensional structure. This is a powerful tool for designing peptides with specific conformational properties, such as enhanced stability against proteolysis or the ability to adopt unique secondary structures.

The presence of a D-amino acid like D-allo-threonine induces conformational preferences that are not typically observed in peptides composed solely of L-amino acids. researchgate.net Generally, the intrinsic backbone conformational propensities of D-amino acids are the inverse of their L-enantiomers. nih.govresearchgate.netresearchgate.net This means that a D-amino acid will favor regions of the Ramachandran plot that are mirror images of the regions favored by its L-counterpart. researchgate.netoup.com

The incorporation of D-amino acids can disrupt or modify standard secondary structures like alpha-helices and beta-sheets. For example, a single L-to-D substitution can be destabilizing to both alpha-helical and beta-sheet-rich structures. nih.gov However, this disruption can also be leveraged to induce specific turns or loops in a peptide chain, which is particularly useful in the design of cyclic peptides. researchgate.net

Molecular dynamics simulations on host-guest pentapeptide systems (GGXGG, where X is the guest amino acid) have been instrumental in elucidating these conformational preferences. nih.govresearchgate.net These studies confirm that the D-amino acids preferentially sample the opposite conformational regions to their L-counterparts. oup.com

A Ramachandran plot is a fundamental tool in structural biology for visualizing the energetically allowed and disallowed regions for the backbone dihedral angles (phi, φ, and psi, ψ) of amino acid residues in a protein or peptide. wikipedia.orgwolfram.com For L-amino acids, the most populated regions correspond to right-handed alpha-helices and beta-sheets.

Due to the inversion of stereochemistry at the alpha-carbon, D-amino acids favor the mirror-image regions of the Ramachandran plot. oup.comresearchgate.net For D-allo-threonine, the situation is more complex due to the second chiral center in its side chain. nih.gov While L-threonine and its true enantiomer D-threonine show mirrored conformational preferences, D-allo-threonine exhibits a different profile. researchgate.net Studies have shown that D-allo-threonine has a preference for more extended structures. researchgate.net

Table 2: Compound Names

Compound Name
This compound
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
DIPEA (N,N-diisopropylethylamine)
DMF (Dimethylformamide)
DIC (N,N'-Diisopropylcarbodiimide)
HOBt (Hydroxybenzotriazole)

Influence on Peptide Backbone Conformation and Secondary Structure

Molecular Dynamics Simulations and Theoretical Modeling

Molecular dynamics (MD) simulations and theoretical modeling are powerful computational techniques used to predict and analyze the conformational behavior of peptides. The inclusion of this compound in these models is critical for understanding how this non-natural amino acid influences peptide structure and dynamics.

MD simulations can be employed to explore the conformational landscape of peptides containing D-allo-threonine. These simulations provide insights into how the unique stereochemistry of the D-allo isomer, with the tert-butyl (tBu) protecting group, affects local and global peptide folding. Theoretical modeling helps in predicting the energetically favorable conformations and the potential for specific intramolecular interactions, such as hydrogen bonds, that are influenced by the D-amino acid's presence. This predictive power is invaluable for the rational design of peptides with desired secondary structures.

Role in Inducing Turns and Facilitating Cyclization in Peptides

The incorporation of D-amino acids, such as D-allo-threonine, is a well-established strategy for inducing turns in peptide chains. The specific stereochemistry of a D-amino acid can disrupt the formation of standard helical structures and instead promote the formation of β-turns and other non-canonical secondary structures. nih.gov This is particularly useful in the design of peptidomimetics and constrained peptides.

Furthermore, the strategic placement of this compound can facilitate the cyclization of linear peptides. Peptide cyclization is a key strategy for improving peptide stability and bioavailability. The turn-inducing properties of D-allo-threonine can pre-organize the linear peptide into a conformation that is conducive to efficient ring closure, often leading to higher yields in cyclization reactions. semanticscholar.org

Engineering of Peptides with Enhanced Properties

The incorporation of this compound is a powerful tool for engineering peptides with improved therapeutic potential. By strategically replacing L-amino acids with their D-counterparts, it is possible to modulate key pharmacological properties.

Modulation of Proteolytic Stability through D-Amino Acid Incorporation

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. frontiersin.org The incorporation of D-amino acids, such as D-allo-threonine, is a classic and effective method to enhance proteolytic resistance. researchgate.net Proteases are chiral enzymes that typically recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near a cleavage site can sterically hinder the enzyme's active site, thereby preventing hydrolysis and increasing the peptide's half-life in biological systems. nih.gov Studies have shown that peptides containing D-amino acids exhibit significantly improved stability in serum and against specific proteases like trypsin. frontiersin.orgresearchgate.net

Table 1: Impact of D-Amino Acid Substitution on Peptide Stability

PeptideModificationStability EnhancementReference
Antimicrobial Peptide (AMP)Substitution of L-amino acids with D-amino acidsEnhanced stability against trypsin and plasma proteases. frontiersin.org frontiersin.org
KKVVFKVKFKKSystematic D-amino acid substitutionsGreatly improved stability in serum. researchgate.net researchgate.net
Host Defense Peptides (HDPs)Incorporation of D-amino acidsSignificantly improved serum stability and resistance to proteolytic enzymes. mdpi.com mdpi.com

Influence on Receptor Selectivity and Binding Affinity

The introduction of a D-amino acid like D-allo-threonine can have a profound impact on a peptide's interaction with its biological target. The altered stereochemistry can lead to changes in the peptide's three-dimensional structure, which in turn can affect its binding affinity and selectivity for specific receptors. mdpi.com In some cases, the incorporation of a D-amino acid can lead to a more constrained conformation that fits more precisely into a receptor's binding pocket, resulting in higher affinity. Conversely, it can also be used to disrupt binding to off-target receptors, thereby improving selectivity and reducing potential side effects. The precise effect is highly dependent on the specific peptide and receptor , highlighting the importance of empirical testing and computational modeling in peptide design. biorxiv.org

Research Avenues and Emerging Applications

Design and Synthesis of Therapeutic Peptides and Peptidomimetics

The unique structure of Fmoc-D-allo-Thr(tBu)-OH makes it a valuable asset in the design and synthesis of therapeutic peptides and peptidomimetics. chemimpex.comresearchgate.net The "D" configuration and the allo-stereoisomerism introduce non-natural structures into peptide backbones, which can confer resistance to enzymatic degradation and allow for the exploration of novel three-dimensional conformations.

The use of this compound is instrumental in the development of peptide-based drugs designed to target specific biological pathways. chemimpex.com By incorporating this non-natural amino acid, scientists can create peptides with enhanced stability and a precise three-dimensional structure, which is critical for high-affinity binding to biological targets. This approach can lead to more effective drugs with fewer side effects compared to traditional small-molecule drugs. chemimpex.com The ability to synthesize peptides with specific conformations is key to modulating protein-protein interactions and other biological processes.

Cyclic peptides often exhibit improved metabolic stability and cell permeability compared to their linear counterparts. The incorporation of this compound can facilitate the synthesis of these complex structures. The defined stereochemistry of the D-allo-threonine residue can act as a turn-inducing element, guiding the peptide backbone into a cyclic conformation. This strategy is being explored to enhance the bioavailability of peptide-based therapeutics.

In the field of opioid peptide research, the modification of peptide sequences with D-amino acids has been a key strategy to increase their stability and potency. mdpi.com The substitution of naturally occurring L-amino acids with D-isomers, such as that provided by this compound, can prevent cleavage by peptidases, a major hurdle in the development of peptide-based analgesics. mdpi.com For instance, replacing a susceptible peptide bond with a more stable one can lead to longer-lasting analgesic effects. mdpi.com The unique stereochemistry offered by D-allo-threonine can also influence the binding affinity and selectivity of the peptide for different opioid receptors. mdpi.com

Creation of Cyclic Peptides with Enhanced Bioavailability

Applications in Protein Engineering and Modification

The utility of this compound extends beyond therapeutic peptides into the realm of protein engineering and modification. chemimpex.com Its incorporation can introduce novel functionalities and structural features into proteins.

Incorporating D-allo-threonine into proteins provides a unique probe for structural biology studies. The altered stereochemistry can introduce specific conformational constraints, helping to elucidate the relationship between protein structure and function. By observing the effects of this substitution on protein folding, stability, and dynamics, researchers can gain valuable insights into the molecular mechanisms that govern protein behavior. chemimpex.com

Modifying Protein Functionality and Interactions

Bioconjugation and Drug Delivery Systems

The unique structural characteristics of this compound make it a valuable component in the fields of bioconjugation and the design of sophisticated drug delivery systems. smolecule.comchemimpex.com Its functional groups are amenable to conjugation reactions, a process of chemically linking molecules to alter their function. smolecule.com

Attaching Biomolecules for Targeted Delivery

The functional groups on this compound facilitate its attachment to various biomolecules. smolecule.comchemimpex.com This capability is crucial for creating targeted drug delivery systems. chemimpex.com By conjugating peptides containing this amino acid derivative to specific targeting moieties, researchers can direct therapeutic agents to particular tissues or cells, which has the potential to enhance treatment efficacy. chemimpex.com This targeted approach is a key strategy in developing more effective therapeutic peptides. chemimpex.com

Role in Glycopeptide Synthesis and Antifreeze Glycopeptide Research

A significant area of research involving this compound is in the synthesis of glycopeptides, particularly those that mimic the properties of antifreeze glycopeptides (AFGPs). beilstein-journals.orgacs.org AFGPs are naturally occurring biomolecules in certain organisms that prevent them from freezing in sub-zero environments. beilstein-journals.org

Studying the Influence of Amino Acid Stereochemistry on Conformation and Antifreeze Activity

One study involved the synthesis of two AFGP diastereomers. The first, a retro-inverso analogue, was composed entirely of D-amino acids. The second contained L-amino acids but with L-threonine replaced by its allo-L-diastereomer. beilstein-journals.org These synthetic glycopeptides, along with their non-glycosylated counterparts, were analyzed to understand how these stereochemical changes affect their conformation and antifreeze properties. beilstein-journals.org Such studies have shown that modifications like substituting threonine with allo-threonine can lead to a loss of antifreeze activity, highlighting the importance of the native stereochemistry. acs.org

Synthesis of Glycosylated Threonine Building Blocks

The synthesis of complex glycopeptides relies on the availability of glycosylated amino acid building blocks. nih.gov The "building block approach" is a widely used and versatile method where a pre-glycosylated amino acid is incorporated into a peptide chain during solid-phase peptide synthesis (SPPS). nih.gov

Microwave-assisted methods have been developed to efficiently synthesize these crucial building blocks. researchgate.netnih.gov For instance, glycosylated Fmoc-Thr-OH derivatives can be prepared by reacting Fmoc amino acids with peracetylated sugars in the presence of a Lewis acid catalyst under microwave irradiation. nih.gov This approach has been used to create monosaccharide-substituted threonine building blocks for incorporation into AFGP analogues. beilstein-journals.org The synthesis of such building blocks, including those derived from allo-threonine, is fundamental to exploring the structure-activity relationships of glycopeptides. beilstein-journals.orgacs.org

Integration in Advanced Analytical Techniques

This compound also serves as a valuable reagent in various advanced analytical techniques. chemimpex.com Its properties can be leveraged to improve the detection and characterization of peptides, particularly in the field of proteomics. chemimpex.com For example, its inclusion in peptide standards can aid in mass spectrometry analysis, contributing to a deeper understanding of protein interactions and functions. chemimpex.com

Enhancing Detection and Characterization of Peptides in Proteomics

In the field of proteomics, which involves the large-scale study of proteins, the sensitive and accurate detection and characterization of peptides are paramount. Chemical derivatization of amino acids and peptides is a strategy employed to improve their detection in analytical techniques like mass spectrometry. google.com

The incorporation of specific chemical moieties can enhance the ionization efficiency of peptides, leading to stronger signals in the mass spectrometer. While direct research on this compound for this specific application is not extensively documented in the provided search results, the principles of derivatization with reagents like Fmoc suggest its potential utility. google.com The fluorenyl group of the Fmoc moiety has strong UV absorbance, which can be leveraged for detection. Furthermore, derivatization can be used to introduce easily ionizable groups, thereby increasing the sensitivity of mass spectrometric detection. google.com

Research Findings on Derivatization for Enhanced Peptide Detection:

Derivatization StrategyEnhancement MechanismAnalytical TechniqueResearch Focus
N-acylation with N-alkyl-nicotinic acidIntroduces a quaternary amine for improved protonation and ionization efficiency. google.comReversed-Phase Chromatography-Mass Spectrometry (RPC-MS) google.comIncreasing detection sensitivity of amino acids. google.com
Dansyl chloride derivatizationThe dimethylamino moiety on the naphthyl ring is easily protonated. google.comElectrospray Ionization Mass Spectrometry (ESI-MS) google.comImproving ionization of amino acids. google.com
Fmoc derivatizationThe fluorenyl group provides strong UV absorbance for detection. High-Performance Liquid Chromatography (HPLC) with UV detectionQuantifying amino acids and peptides.

By incorporating this compound into synthetic peptides used as standards or probes, researchers can potentially improve their detection and characterization in complex biological samples. This can be particularly valuable for identifying and quantifying low-abundance peptides or for studying post-translational modifications.

Future Directions and Challenges in Fmoc D Allo Thr Tbu Oh Research

Advancements in Stereoselective Synthesis and Scalability

The efficient and stereoselective synthesis of Fmoc-D-allo-Thr(tBu)-OH remains a key area of research. Current methods often involve multi-step processes with challenges in achieving high yields and stereochemical purity. One improved synthesis route starts from the inexpensive L-threonine, which undergoes epimerization catalyzed by salicylaldehyde (B1680747) to produce a mixture of L-threonine and D-allo-threonine. Subsequent separation and protection steps yield the desired product. researchgate.net Another approach involves the α-epimerization of (S)-Thr(tBu)-OH using a chiral Ni(II) complex. researchgate.net However, this method has been reported to have unsatisfactory chemical yields. researchgate.net

Table 1: Synthetic Approaches for D-allothreonine Derivatives

Starting MaterialKey MethodReported Advantages/DisadvantagesReference
L-threonineEpimerization with catalytic salicylaldehydeInexpensive starting material; separation of diastereomers required. researchgate.net researchgate.net
H-(S)-Thr-OHEpimerization with catalytic salicylaldehydeReported low total yield (4%) and operational inconvenience. researchgate.net researchgate.net
(S)-Thr(tBu)-OHChiral Ni(II) complex-assisted α-epimerizationStereoselective; challenges with chemical yield. researchgate.net researchgate.net
Benzoyl-d-threonine phenacyl esterThionyl chloride-induced oxazoline (B21484) cyclization and hydrolysisFewer steps to produce Fmoc-d-alloThr(But)-OH. researchgate.net researchgate.net

Elucidation of Complex Conformational Dynamics in D-allo-Threonine-Containing Peptides

The incorporation of D-allo-threonine into peptides significantly influences their conformational preferences. Unlike peptides composed solely of L-amino acids, those containing D-isomers can adopt unique secondary structures. researchgate.net Molecular dynamics simulations of host-guest pentapeptides have shown that the conformational propensities of D-amino acids are generally the inverse of their L-enantiomers. oup.com

Specifically for threonine, which has a second chiral center in its side chain, the D-allo isomer (2R, 3R) exhibits distinct conformational behavior compared to D-threonine (2R, 3S) and L-threonine (2S, 3R). oup.comresearchgate.net Studies have indicated that D-allo-Thr shows a preference for more extended structures. researchgate.net Understanding these conformational dynamics is critical for the rational design of peptides with specific three-dimensional structures and biological activities. Future research will likely involve more sophisticated computational modeling and experimental techniques, such as advanced NMR spectroscopy and circular dichroism, to further elucidate the structural impact of D-allo-threonine incorporation. oup.comnih.gov

Expanding the Scope of Therapeutic and Biotechnological Applications

This compound serves as a key building block for synthesizing peptides with therapeutic and biotechnological potential. chemimpex.com The inclusion of D-allo-threonine can enhance peptide stability against enzymatic degradation, a crucial property for drug development. chemimpex.comnih.gov Peptides containing D-allo-threonine have been found in marine natural products with interesting biological activities. For example, callipeltins, isolated from marine sponges, contain D-allo-threonine and have shown antifungal and cytotoxic activities. nih.gov Venturamide B, a cyclic hexapeptide from cyanobacteria, also incorporates D-allo-threonine and exhibits antimalarial and cytotoxic properties. mdpi.com

The unique properties conferred by D-allo-threonine make it a valuable component in the development of:

Peptide-based drugs: Targeting a wide range of biological pathways. chemimpex.com

Antimicrobial peptides: As a strategy to combat multidrug-resistant pathogens. nih.gov

Nutritional supplements: D-allo-threonine itself is used to enhance protein synthesis. chemimpex.com

Bioconjugation: To improve drug delivery systems and diagnostic tools. chemimpex.com

Future research will aim to expand the library of D-allo-threonine-containing peptides to explore new therapeutic areas and biotechnological applications.

Development of Novel Peptide Scaffolds and Chemical Libraries

The use of this compound is instrumental in the creation of novel peptide scaffolds and chemical libraries for drug discovery and materials science. By incorporating this non-canonical amino acid, chemists can access a wider range of chemical space and design peptides with unprecedented structures and functions. researchgate.net

For instance, D-amino acids are useful for designing cyclic peptides, which often exhibit enhanced stability and bioavailability. researchgate.net this compound is also used in the solid-phase synthesis of complex organic molecules, such as dihydro-oxazine derivatives, which can serve as scaffolds for new drug candidates. The development of diverse chemical libraries based on D-allo-threonine-containing peptides will provide a valuable resource for screening for new biological activities and for developing novel biomaterials. The self-assembly of peptides containing variants of threonine can lead to controlled morphological changes in the resulting structures, which is relevant for materials science. sigmaaldrich.com

Q & A

Q. How can this compound be utilized in fragment-based drug discovery (FBDD) for targeting protein-protein interactions?

  • Methodological Answer : Incorporate allo-Thr into peptide fragments designed to mimic interfacial residues. Screen libraries using surface plasmon resonance (SPR) or NMR-based saturation transfer difference (STD) assays. Optimize binding affinity via alanine scanning and MD simulations. Co-crystallize lead peptides with target proteins (refinement via SHELXL) to guide iterative design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.